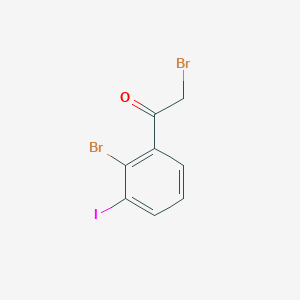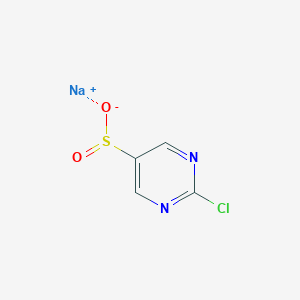
Sodium 2-chloropyrimidine-5-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-chloropyrimidine-5-sulfinate is an organosulfur compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a sulfonate group attached to a chloropyrimidine ring, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloropyrimidine-5-sulfinate typically involves the sulfonation of 2-chloropyrimidine. One common method is the reaction of 2-chloropyrimidine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. This reaction yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often employs scalable methods that ensure high yield and purity. These methods may include continuous flow reactors and optimized reaction conditions to minimize by-products and enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-chloropyrimidine-5-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The sulfonate group can participate in redox reactions, altering the oxidation state of sulfur.
Coupling Reactions: It can engage in coupling reactions with various electrophiles, forming new carbon-sulfur bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Like hydrogen peroxide, are employed in oxidation reactions.
Catalysts: Transition metal catalysts, such as palladium, are often used in coupling reactions.
Major Products Formed:
Substituted Pyrimidines: Resulting from nucleophilic substitution.
Sulfonyl Derivatives: Formed through oxidation and coupling reactions.
Aplicaciones Científicas De Investigación
Sodium 2-chloropyrimidine-5-sulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium 2-chloropyrimidine-5-sulfinate involves its ability to act as a sulfonating agent. The sulfonate group can interact with various molecular targets, including enzymes and proteins, leading to modifications that alter their activity. This interaction is often mediated through the formation of covalent bonds with nucleophilic sites on the target molecules .
Comparación Con Compuestos Similares
Sodium 2-chloropyridine-5-sulfinate: Shares a similar structure but with a pyridine ring instead of a pyrimidine ring.
Sodium 2-chloropyrimidine-4-sulfinate: Differing by the position of the sulfonate group on the pyrimidine ring.
Uniqueness: Sodium 2-chloropyrimidine-5-sulfinate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of specialized sulfur-containing molecules .
Propiedades
Fórmula molecular |
C4H2ClN2NaO2S |
|---|---|
Peso molecular |
200.58 g/mol |
Nombre IUPAC |
sodium;2-chloropyrimidine-5-sulfinate |
InChI |
InChI=1S/C4H3ClN2O2S.Na/c5-4-6-1-3(2-7-4)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1 |
Clave InChI |
YAIDCWIEDHBHIT-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=NC(=N1)Cl)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-(tert-butyl)benzo[d]thiazole](/img/structure/B12952747.png)
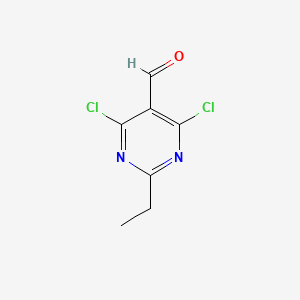
![2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)
propanoic acid](/img/structure/B12952765.png)

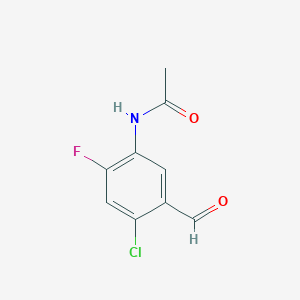
![3-Methyl-3-azaspiro[5.5]undecan-9-ol](/img/structure/B12952787.png)
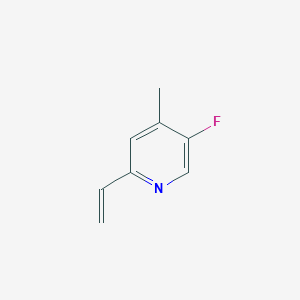
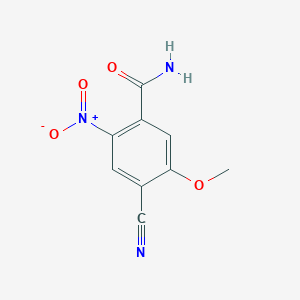
![2-Bromo-4,6,7-trichlorobenzo[d]thiazole](/img/structure/B12952799.png)


![1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-](/img/structure/B12952817.png)
